![molecular formula C13H13NO4S B3235837 (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid CAS No. 1356089-42-3](/img/structure/B3235837.png)
(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a critical role in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators that are involved in various inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases. Therefore, MK-886 has been extensively studied for its potential therapeutic applications in these diseases.
Wirkmechanismus
(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid inhibits the biosynthesis of leukotrienes by binding to the FLAP protein, which is essential for the activation of 5-lipoxygenase. This, in turn, reduces the production of pro-inflammatory mediators and alleviates the symptoms of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of leukotrienes and other pro-inflammatory mediators in various animal models of inflammation. It has also been shown to reduce the severity of inflammation and improve the lung function in animal models of asthma. In addition, this compound has been shown to have anti-atherosclerotic effects by reducing the infiltration of inflammatory cells in the arterial walls.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid is a potent and selective inhibitor of FLAP, which makes it a valuable tool for studying the role of leukotrienes in various inflammatory diseases. However, its use is limited by its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, its potential toxicity and off-target effects need to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
1. Development of more potent and selective FLAP inhibitors with improved pharmacokinetic properties.
2. Evaluation of the therapeutic potential of FLAP inhibitors in various inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.
3. Identification of the downstream signaling pathways that are regulated by leukotrienes and their potential therapeutic targets.
4. Investigation of the role of leukotrienes in other diseases, such as cancer and neurodegenerative diseases.
5. Development of new drug delivery systems for FLAP inhibitors to improve their bioavailability and target specificity.
Wissenschaftliche Forschungsanwendungen
(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid has been studied extensively for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases. It has been shown to inhibit the biosynthesis of leukotrienes by blocking the FLAP protein, which is essential for the activation of 5-lipoxygenase. This, in turn, reduces the production of pro-inflammatory mediators and alleviates the symptoms of inflammation.
Eigenschaften
IUPAC Name |
2-[3-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-13(2,12(15)16)10-5-3-6-11(9-10)19(17,18)8-4-7-14/h3-6,8-9H,1-2H3,(H,15,16)/b8-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVOLEZTKKRYJI-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)S(=O)(=O)C=CC#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC=C1)S(=O)(=O)/C=C/C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170680 | |
Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356089-42-3 | |
Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356089-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.